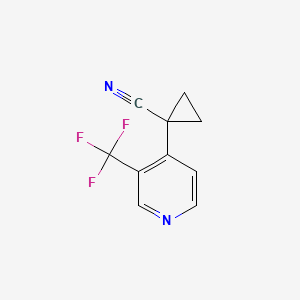
2-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-fluoro-6-methoxyphenylboronic acid as a starting material . This compound can be synthesized from triethyl borate and 3-fluoroanisole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets and pathways within cells. The specific targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methoxyphenylboronic acid: This compound shares the fluorine and methoxy groups but lacks the propanoic acid moiety.
2-Fluoro-6-hydroxyphenylboronic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(2-Fluoro-6-methoxyphenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for a variety of applications in research and industry.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-(2-fluoro-6-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-11(2,10(13)14)9-7(12)5-4-6-8(9)15-3/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
OXGTYGAQKAYLSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC=C1F)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)








![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)

